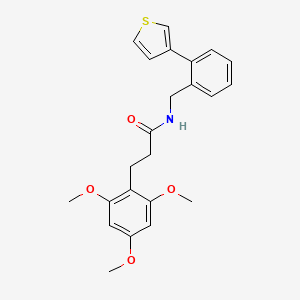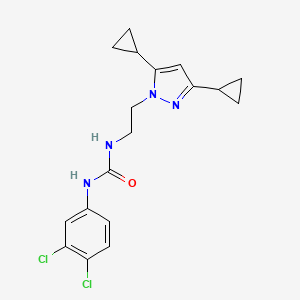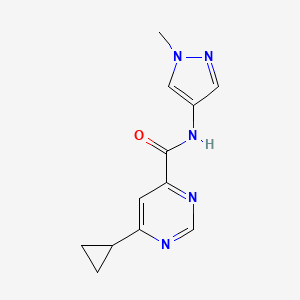
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoic acid.
Reduction: Formation of 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(3-(methyl)-5-methyl-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. These properties can enhance the compound’s bioavailability and efficacy in various applications.
Propriétés
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-4-16-10(15)7(3)14-6(2)5-8(13-14)9(11)12/h5,7,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXRLYGHGVPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B2453127.png)
![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)


![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453133.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)


![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)



![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
